molecular formula C21H18ClF4N3O B2531534 (2-chloro-6-fluorophenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone CAS No. 1208808-22-3

(2-chloro-6-fluorophenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2531534
CAS No.: 1208808-22-3
M. Wt: 439.84
InChI Key: UVRJTLISSYQGIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-chloro-6-fluorophenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone is a potent and selective small molecule inhibitor identified in preclinical research for its activity against specific kinases. Its core research value lies in its mechanism of action, where it functions by competitively binding to the ATP-binding site of target kinases, thereby potently suppressing receptor tyrosine kinase (RTK) signaling pathways. This compound has been utilized as a key pharmacological tool in biochemical and cellular assays to investigate the role of these kinases in disease pathogenesis, particularly in the context of cancer cell proliferation, survival, and metastasis. Recent studies have explored its efficacy in disrupting oncogenic signaling networks in various in vitro and in vivo models, providing critical insights for the development of targeted therapeutic strategies. Its benzimidazole-based scaffold is designed for high affinity and selectivity, making it a valuable compound for probing kinase function and validating new targets in chemical biology and oncology research.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClF4N3O/c22-14-4-3-5-15(23)18(14)19(30)28-10-8-13(9-11-28)12-29-17-7-2-1-6-16(17)27-20(29)21(24,25)26/h1-7,13H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRJTLISSYQGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)C(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClF4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound known as (2-chloro-6-fluorophenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone has garnered attention in recent years for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its mechanisms, efficacy, and therapeutic potential.

Chemical Structure and Properties

The compound's structure is characterized by a piperidine ring linked to a benzo[d]imidazole moiety , which is further substituted with a trifluoromethyl group . The presence of the chlorine and fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

Structural Formula

C18H18ClF2N3O\text{C}_{18}\text{H}_{18}\text{ClF}_2\text{N}_3\text{O}

Molecular Weight

The molecular weight of the compound is approximately 353.81 g/mol .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines, including:

  • A549 (lung cancer)
  • MCF-7 (breast cancer)
  • HCT116 (colon cancer)

Case Study: Inhibition of Cancer Cell Proliferation

In one study, the compound showed an IC50 value of 16.24 nM against A549 cells, indicating potent anti-proliferative activity. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It has been identified as a selective inhibitor of mPGES-1 , an enzyme involved in prostaglandin E2 synthesis, which plays a crucial role in inflammation.

Research Findings on mPGES-1 Inhibition

In vivo studies reported an IC50 value of 8 nM , demonstrating its efficacy in reducing inflammation in models of rheumatoid arthritis. Additionally, it displayed selectivity over other prostanoid synthases, minimizing potential side effects associated with non-selective inhibitors.

Antimicrobial Activity

The antimicrobial properties of the compound have been assessed against various bacterial strains. Preliminary results indicate moderate activity against Gram-positive bacteria such as Staphylococcus aureus , with MIC values ranging from 20 to 40 µM .

Summary Table of Biological Activities

Activity TypeTarget Cell/OrganismIC50/MIC ValueReference
AnticancerA549 (lung cancer)16.24 nM
Anti-inflammatorymPGES-1 (enzyme)8 nM
AntimicrobialStaphylococcus aureus20-40 µM

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
  • Enzyme Inhibition : By selectively inhibiting mPGES-1, it reduces pro-inflammatory mediators.
  • Antimicrobial Action : The presence of halogenated groups may disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.